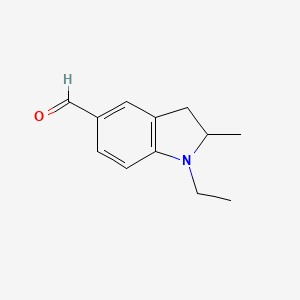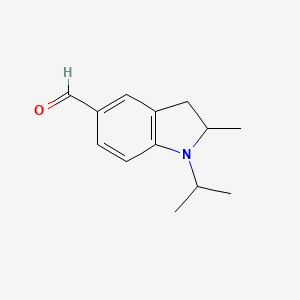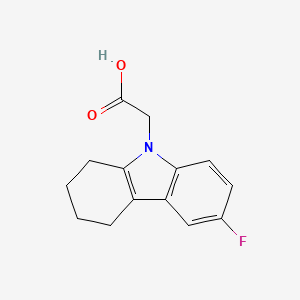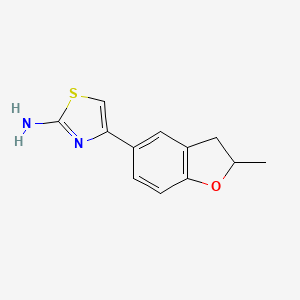
5-((4-Chlorophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-((4-Chlorophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone" is a derivative of thiazolidinone and imidazolidinone, which are heterocyclic compounds with potential biological activities. The structure of this compound includes a 4-chlorophenyl group, a phenyl group, and a thioxo-imidazolidinone moiety. The presence of the chlorine atom and the imidazolidinone ring suggests that this compound could exhibit interesting chemical and physical properties, as well as biological activity.
Synthesis Analysis
The synthesis of related 5-arylmethylene-3-phenyl-4-thioxo-2-thiazolidinone derivatives has been achieved through the condensation of ω-(4-formylphenoxy)acetophenone derivatives with 3-phenyl-4-thioxo-2-thiazolidinone, yielding good results . Additionally, 2-thio 3 alkyl 5 phenylmethylidene 4 imidazolidinones have been synthesized using a tandem aza Wittig reaction involving vinyliminophosphorane, carbon disulfide, and aliphatic primary amines . These methods provide a foundation for the synthesis of the compound , suggesting that similar condensation or cyclization strategies could be employed.
Molecular Structure Analysis
The molecular structure of a similar compound, 2-(4-Chlorophenyl)-3-(phenylamino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one, has been determined by single-crystal X-ray diffraction . The crystal structure revealed that all three rings are planar, and the imidazole ring is almost perpendicular to the phenyl ring. This information can be extrapolated to suggest that the compound of interest may also exhibit a planar structure with certain rings being perpendicular to each other, which could influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of the synthesized 5-arylmethylene-3-phenyl-4-thioxo-2-thiazolidinone derivatives has been explored through cycloaddition reactions with N-arylmaleimides, ethyl acrylate, and ω-nitrostyrene . These reactions proceed with complete site- and regioselectivity under thermal conditions to yield new fused thiopyrano[2,3-d]thiazole derivatives. This suggests that the compound "5-((4-Chlorophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone" could also participate in similar cycloaddition reactions, potentially leading to a variety of novel compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are often characterized by spectroscopic methods such as IR, 1H NMR, and MS, as well as elemental analysis . The crystal structure analysis of related compounds provides insights into intermolecular interactions such as hydrogen bonding and π-π interactions, which can significantly affect the physical properties like solubility and melting point . The presence of a chlorine atom in the compound could also influence its physical properties, making it more polar and potentially more reactive in certain chemical environments.
科学的研究の応用
Antibacterial and Antifungal Activities
A significant application of 5-((4-Chlorophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone derivatives is in the area of antibacterial and antifungal activities. Research shows that these compounds, particularly those with various halogenated and alkylated aromatic substituents, exhibit considerable efficacy in this domain. For example, one study found that certain derivatives showed significant activities against both bacteria and fungi, highlighting their potential as antimicrobial agents (Ammar et al., 2016). Another study confirmed the antimicrobial properties of similar compounds, specifically noting their effectiveness against Escherichia coli and Staphylococcus aureus (B'Bhatt & Sharma, 2017).
Anticancer Properties
Research has also explored the anticancer potential of derivatives of 5-((4-Chlorophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone. Certain derivatives have been found to exhibit antiproliferative activity in human leukemia cell lines, suggesting a promising avenue for cancer therapy. The effectiveness of these compounds appears to be influenced by the presence of electron-donating groups, with some specific derivatives demonstrating potent anticancer activity (Chandrappa et al., 2009).
Anti-Inflammatory Activity
Another area of application for these compounds is in anti-inflammatory treatments. The synthesis of various benzylidene imidazolidine and thiazolidine derivatives from substituted thioxoimidazolidinones has shown potential for anti-inflammatory activity. This suggests that these compounds could be developed into effective anti-inflammatory drugs (Santos et al., 2005).
Synthesis of Spiro Heterocyclic Compounds
These compounds also play a role in the synthesis of spiro heterocyclic compounds, which have various applications in medicinal chemistry. The reactivity of these compounds enables the creation of structurally diverse and potentially pharmacologically active molecules (Ghany, 1997).
Crystallographic Studies
Furthermore, 5-phenyl-2-thioxo-4-imidazolidinone, a related compound, has been studied for its crystal structure, which is valuable for understanding the physical and chemical properties of these compounds. Such studies aid in the design and synthesis of new derivatives with desired properties (Ogawa et al., 2007).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(5Z)-5-[(4-chlorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2OS/c17-12-8-6-11(7-9-12)10-14-15(20)19(16(21)18-14)13-4-2-1-3-5-13/h1-10H,(H,18,21)/b14-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTLJNZISPOILH-UVTDQMKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)Cl)NC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/NC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-Chlorophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone | |
CAS RN |
15985-17-8 |
Source


|
| Record name | 4-Imidazolidinone, 5-((4-chlorophenyl)methylene)-3-phenyl-2-thioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015985178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

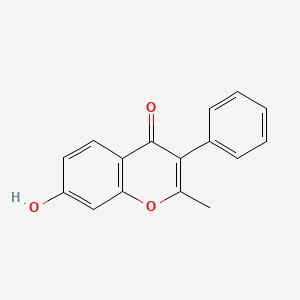
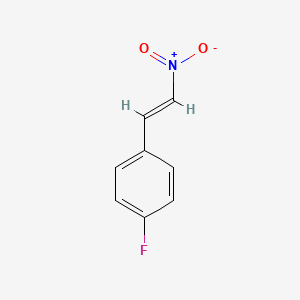
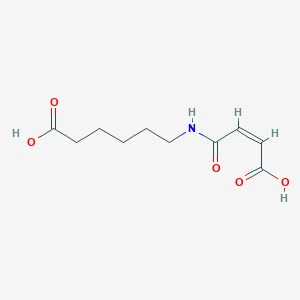
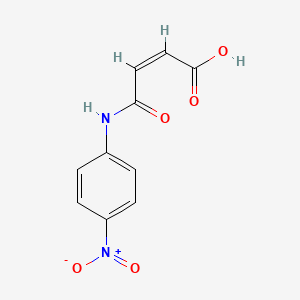
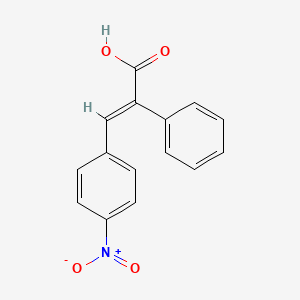
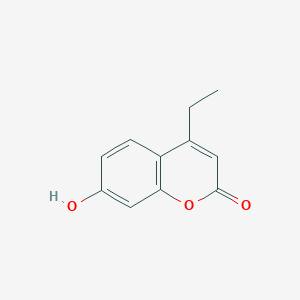

![(2E)-3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B1309980.png)
